[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-chloro-3-nitrophenyl)formamido]-3-methylbutanoate
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Description
The compound is a complex organic molecule with several functional groups, including a carbamoyl group, a formamido group, and a butanoate ester group. These functional groups suggest that the compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The cyclohexyl group would likely adopt a chair conformation, which is the most stable conformation for cyclohexane rings . The other groups would likely have their own preferred conformations based on their steric and electronic properties .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on the specific arrangement of its functional groups. For example, the presence of polar groups like the carbamoyl and formamido groups could potentially make the compound soluble in polar solvents .Future Directions
The potential applications and future directions for this compound would likely depend on its specific physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields like medicinal chemistry, depending on its biological activity .
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4O6/c1-13(2)18(24-19(28)14-6-7-15(22)16(10-14)26(30)31)20(29)32-11-17(27)25-21(12-23)8-4-3-5-9-21/h6-7,10,13,18H,3-5,8-9,11H2,1-2H3,(H,24,28)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSCGJXSROVWCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)NC1(CCCCC1)C#N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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